![molecular formula C14H22N2O B14182774 N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine CAS No. 874888-71-8](/img/structure/B14182774.png)
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine is an organic compound with the molecular formula C12H18N2O. It is a derivative of oxan-4-amine, where the nitrogen atom is substituted with a 2-(4-aminophenyl)ethyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine typically involves the reaction of 4-nitrophenylethylamine with oxan-4-amine under reducing conditions. The reduction of the nitro group to an amino group is often achieved using hydrazine hydrate in the presence of a catalyst such as ferric trichloride hexahydrate and activated carbon . The reaction conditions are generally mild, and the process yields high-purity products suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize impurities and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as N-[2-(4-nitrophenyl)ethyl]-N-methyloxan-4-amine and N-[2-(4-acetylphenyl)ethyl]-N-methyloxan-4-amine .
Scientific Research Applications
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the modification of proteins and peptides to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets in the body. It acts as an acetylcholinesterase inhibitor, blocking the activity of the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death of the target organism.
Comparison with Similar Compounds
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine can be compared with other similar compounds, such as:
N6-2-(4-Aminophenyl)ethyladenosine: This compound is a potent, non-selective adenosine receptor agonist with applications in cardiovascular research.
Acetamide, N-(4-aminophenyl)-: This compound is used in various chemical reactions and has similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as an acetylcholinesterase inhibitor, making it valuable in both research and industrial applications.
Properties
CAS No. |
874888-71-8 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]-N-methyloxan-4-amine |
InChI |
InChI=1S/C14H22N2O/c1-16(14-7-10-17-11-8-14)9-6-12-2-4-13(15)5-3-12/h2-5,14H,6-11,15H2,1H3 |
InChI Key |
KKSSJEWGMYYRHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


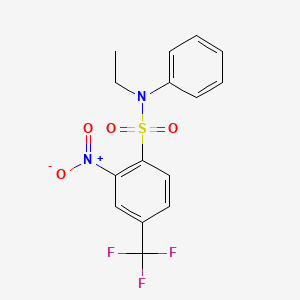
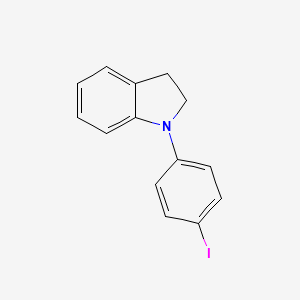

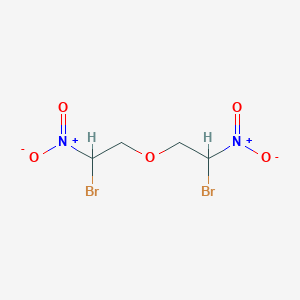
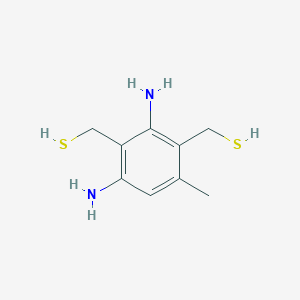
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
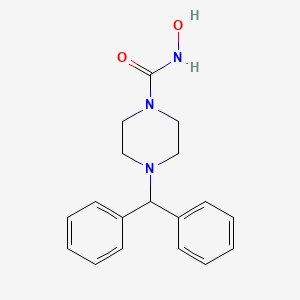
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
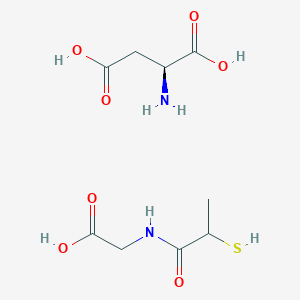
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)

